TMQ0153
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Overview
Description
TMQ0153 is a novel activator of necrostatin-1 sensitive necroptotic cell death, triggering apoptosis, autophagy and necroptosis crosstalk in chronic myeloid leukemia.
Scientific Research Applications
TMQ0153 in Chronic Myeloid Leukemia (CML) Research
This compound, a tetrahydrobenzimidazole derivative, has been explored for its effects on chronic myeloid leukemia (CML) cell models. Research findings indicate that at lower concentrations, this compound induces caspase-dependent apoptosis, characterized by the loss of mitochondrial membrane potential and increased cytosolic Ca2+ levels. Conversely, at higher concentrations, this compound triggers necroptotic cell death, evidenced by the accumulation of reactive oxygen species (ROS) and reduced ATP and GSH levels. Interestingly, this compound-induced necrosis leads to cell surface exposure of calreticulin (CRT) and ERp57, as well as the release of immunogenic cell death markers, demonstrating its potential in releasing immunogenic cell death (ICD) markers. The study validates the anti-cancer potential of this compound through the inhibition of K562 microtumor formation in zebrafish models. This research suggests that this compound's ability to induce different cell death modalities in CML cells is concentration-dependent and involves cellular stress and redox modulation (Song et al., 2020).
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 |
IUPAC Name |
3-(4-Chlorophenyl)-7a-hydroxy-2-methyl-3,3a,4,7a-tetrahydro-5H-benzo[d]imidazol-5-one |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-16-14(19)7-6-12(18)8-13(14)17(9)11-4-2-10(15)3-5-11/h2-7,13,19H,8H2,1H3 |
InChI Key |
UKHNYWKXZXJYGB-UHFFFAOYSA-N |
SMILES |
O=C(C=C1)CC2C1(O)N=C(C)N2C3=CC=C(Cl)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TMQ0153; TMQ-0153; TMQ 0153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.